Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Description
Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is an organic ester derivative characterized by a 4-oxobutanoate backbone substituted with a 4-chloro-2-fluorophenyl group.
Properties
IUPAC Name |
ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZXYCMEHFTCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid.
Reduction: 4-(4-chloro-2-fluorophenyl)-4-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on ethyl 4-aryl-4-oxobutanoate derivatives with structural similarities to Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, emphasizing substituent effects on synthesis, physicochemical properties, and biological activity.
Structural and Substituent Variations
Key Analogues Identified in Evidence:
Physicochemical Properties
Biological Activity
Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHClFO and a molecular weight of approximately 250.68 g/mol. The structure features a chloro and a fluorine substituent on the phenyl ring, which may influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the application context, but the compound's ability to modulate enzyme activity is crucial for its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
This compound has also been studied for its anticancer properties. In cytotoxicity assays against cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells (MCF7), the compound showed promising results. The half-maximal inhibitory concentration (IC) values were determined through dose-response curves, revealing effective concentrations that significantly reduced cell viability .
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HEPG2 | 3.5 | |
| MCF7 | 5.0 |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on HEPG2 cells using the MTT assay. The results indicated an IC value of 3.5 µM, demonstrating significant potency compared to control drugs like doxorubicin.
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, where this compound exhibited minimum inhibitory concentrations (MICs) of 12 µg/mL and 15 µg/mL, respectively, indicating strong antibacterial properties.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Ethyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate | Different halogen positioning | Moderate anticancer activity |
| Ethyl 4-chloroacetoacetate | Lacks fluorine substitution | Lower antimicrobial efficacy |
| Ethyl 4-(3-fluorophenyl)-4-oxobutanoate | Contains fluorine but lacks chlorine | Enhanced cytotoxicity |
Q & A
Q. What are the common synthetic routes for Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate, and how can reaction conditions be optimized in academic labs?
Methodological Answer:
- Knoevenagel Condensation : A starting route involves reacting substituted benzaldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) with ethyl acetoacetate under basic conditions (e.g., piperidine or NaOH). Hydrolysis and decarboxylation steps yield the target compound .
- Alternative Pathways : Ethyl 4-oxobutanoate derivatives can be synthesized via coupling reactions using halogenated aryl precursors (e.g., bromo- or chlorophenyl intermediates) in the presence of palladium catalysts .
- Optimization Tips :
Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should researchers expect?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR :
- IR Spectroscopy : Strong absorption bands at ~1700 cm<sup>-1</sup> (ester C=O) and ~1650 cm<sup>-1</sup> (ketone C=O) .
- X-ray Crystallography : For structural confirmation, single-crystal XRD can resolve the planar geometry of the fluorophenyl ring and ketone positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound, particularly in enzyme inhibition studies?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. native Kynurenine-3-hydroxylase) and buffer conditions (pH, cofactors) to minimize variability .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >98% before testing .
- Structural Analog Comparison : Test derivatives with controlled substitutions (e.g., replacing Cl with Br or F) to isolate electronic effects on inhibitory potency .
Q. What computational strategies are effective for predicting interactions between this compound and biological targets like cyclooxygenase (COX)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to COX-2’s active site. Focus on halogen bonding between the chloro group and Arg120 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex. Monitor RMSD values (<2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with IC50 values to predict activity trends .
Q. How does the substitution pattern on the phenyl ring (e.g., chloro vs. fluoro) influence the reactivity and bioactivity of Ethyl 4-aryl-4-oxobutanoate derivatives?
Methodological Answer:
- Electronic Effects : Fluorine’s strong electronegativity increases the electrophilicity of the ketone, enhancing nucleophilic attack rates (e.g., in hydrazine reactions) .
- Steric and Bioactivity Impact :
Q. What strategies are recommended for purifying this compound from by-products in multi-step syntheses?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) to separate ester and ketone by-products .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility of the target compound vs. impurities .
- HPLC Prep : For high-purity batches (>99%), employ reverse-phase HPLC with a methanol/water mobile phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
